molecular formula C10H12FN B1365019 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 269402-42-8

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1365019
CAS No.: 269402-42-8
M. Wt: 165.21 g/mol
InChI Key: KTNPPQVJTQBKFY-UHFFFAOYSA-N
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Description

“6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 165.21 . It is available in liquid form and has a CAS Number of 269402-42-8 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were prepared in good yields under solvent-free conditions by multicomponent reactions of aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one in the presence of sodium hydroxide (NaOH) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated in the context of chemical synthesis and structure-activity relationships. In a study by Nagarajan et al. (1985), derivatives of tetrahydroisoquinolines, including ones with fluoro analogues, were synthesized and examined for their biological activity. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline showed potent activity in biological tests (Nagarajan et al., 1985).

Chiral Resolution and Pharmacological Potential

The chiral resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a closely related compound, was studied by Bálint et al. (2002), who observed strong reaction kinetics and solvent dependence. Their findings led to the proposal of an economic resolution process, emphasizing the compound's potential in pharmaceutical applications (Bálint et al., 2002).

Antihypertensive Properties

A study by Watanuki et al. (2011) on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, including 6-fluoro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline, demonstrated their potential as antihypertensive agents. These compounds showed significant bradycardic activities and the study highlighted the importance of substituent and tether positioning for potent in vitro activity (Watanuki et al., 2011).

Use in Chemical Analysis

The compound has also been utilized in chemical analysis methods. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determining 1,2,3,4-tetrahydroisoquinoline in rat brain, highlighting its role in analytical biochemistry (Ishida et al., 1991).

Application in Crystal Engineering

Choudhury and Row (2006) explored the crystal structures of compounds based on tetrahydroisoquinolinewith fluoro substitution. Their research provided insights into the intermolecular interactions involving fluorine atoms in the crystal lattice, which is valuable for understanding packing features in crystal engineering (Choudhury & Row, 2006).

Role in Synthesis of Antibacterial Agents

The synthesis of antibacterial agents like flumequine, utilizing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline as a key intermediate, has been a focus of several studies. For instance, Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines, including derivatives of 6-fluoro-tetrahydroquinoline, highlighting its importance in the synthesis of biologically active compounds (Wang et al., 2011).

Exploration in Neuropharmacology

The compound has been explored in the context of neuropharmacology as well. Studies by Naoi et al. (1993) examined N-methylated tetrahydroisoquinolines, structurally similar to 6-fluoro-tetrahydroisoquinoline, for their potential as dopaminergic neurotoxins. These studies provide insights into the possible role of such compounds in neurodegenerative diseases like Parkinson's (Naoi et al., 1993).

Imaging and Diagnostic Use

In biomedical imaging, especially in PET imaging of breast cancer, tetrahydroisoquinoline derivatives have been investigated for their potential as imaging agents. Gao et al. (2008) synthesized and evaluated carbon-11 labeled tetrahydroisoquinoline derivatives for PET imaging of estrogen receptor expression in breast cancer, demonstrating the compound's potential in diagnostic applications (Gao et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, resulting in increased levels of these neurotransmitters in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance dopaminergic activity by inhibiting the reuptake of dopamine and increasing its release . This leads to an overall increase in dopaminergic signaling, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . In non-neuronal cells, this compound has been observed to modulate the activity of various enzymes involved in cellular metabolism, thereby affecting energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound can bind to dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in altered gene expression patterns, particularly those related to neurotransmitter synthesis, release, and reuptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with a gradual decline in activity as the compound is metabolized . In in vivo studies, long-term administration of this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance dopaminergic activity and improve cognitive function . At higher doses, this compound can induce neurotoxicity, leading to adverse effects such as oxidative stress and neuronal damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes involved in neurotransmitter synthesis and degradation . The presence of this compound can also affect metabolic flux and alter the levels of key metabolites in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by organic cation transporters and can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its activity and the nature of its interactions with biomolecules .

Properties

IUPAC Name

6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPPQVJTQBKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467818
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269402-42-8
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 6-fluoro-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Synthesis routes and methods II

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using 3-fluorophenethylamine and acetyl chloride, 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 55%) The product was used in the subsequent step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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